(E)-1,3-二溴-2-甲基丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

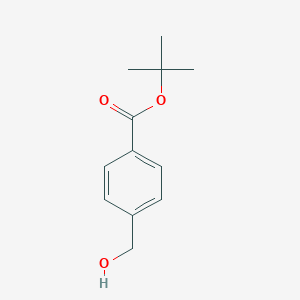

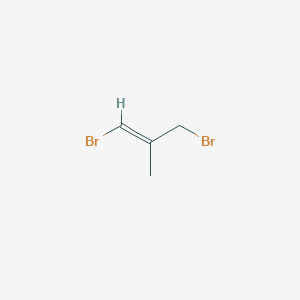

(E)-1,3-dibromo-2-methylprop-1-ene is a chemical compound that is part of a broader class of organic compounds known as alkene dibromides. These compounds are characterized by the presence of a double bond (alkene) and two bromine atoms (dibromide) in their molecular structure. The (E) notation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, which is known as the trans configuration.

Synthesis Analysis

The synthesis of compounds similar to (E)-1,3-dibromo-2-methylprop-1-ene can be achieved through various methods. For instance, the synthesis of (Z)-1,3-dibromo-2-methoxypropene is prepared by dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane, and the (E)-isomer can be obtained by UV irradiation of the (Z)-isomer . This indicates that the synthesis of (E)-1,3-dibromo-2-methylprop-1-ene could potentially be achieved through similar dehydrohalogenation and isomerization processes.

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-1,3-dibromo-2-methylprop-1-ene can be analyzed using various spectroscopic and computational methods. For example, the molecular structure and spectroscopic properties of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol were investigated using X-ray diffraction and DFT/B3LYP/6-31G(d,p) method . These techniques could be applied to (E)-1,3-dibromo-2-methylprop-1-ene to determine its molecular geometry and electronic properties.

Chemical Reactions Analysis

Alkene dibromides like (E)-1,3-dibromo-2-methylprop-1-ene can undergo various chemical reactions. The paper on (E)- and (Z)-1,3-dibromo-2-methoxypropene discusses nucleophilic displacement reactions of the allylic bromide and palladium-catalyzed coupling reactions . These reactions are relevant to the chemical behavior of (E)-1,3-dibromo-2-methylprop-1-ene, as it may also participate in similar reactions due to the presence of reactive bromide groups and a double bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-1,3-dibromo-2-methylprop-1-ene can be inferred from related compounds. For instance, the synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds provide insights into how different substituents can affect the physical constants and spectral data . By analogy, the physical and chemical properties of (E)-1,3-dibromo-2-methylprop-1-ene could be influenced by its bromine substituents and the methyl group attached to the alkene.

科学研究应用

合成和化学反应

一锅法合成和异构化:与(E)-1,3-二溴-2-甲基丙烯相关的2-甲基丙-2-烯-1-磺酰氟可以通过甲基丙烯硅烷和二氧化硫的烯反应制备。在碱的存在下,这些化合物与醛反应,生成1,3-(E)和(Z)-二烯。有趣的是,二氧化硫可以诱导1-芳基-3-甲基-1,3-二烯的低温异构化,避免了磺烯的生成 (Dubbaka & Vogel, 2005)。

钯催化的脱磺基C–C烯丙基化:包括2-甲基丙-2-烯磺酰氯在内的各种磺酰氯可作为亲电试剂参与钯催化的C–C偶联反应与格氏试剂。这个过程展示了(E)-1,3-二溴-2-甲基丙烯衍生物在有机合成中的潜力 (Volla, Dubbaka, & Vogel, 2009)。

羰基化反应:由铑配合物催化的丙-2-烯-1-醇的羰基化研究表明,2-甲基丙-2-烯不是2-甲基丙醇生成中间体,表明相关化合物的特定反应途径和稳定性 (Simpson et al., 1996)。

热化学性质

- 生成焓:通过热化学方法确定了与(E)-1,3-二溴-2-甲基丙烯相关的1,2-二溴-2-甲基丙烷的生成焓。这为涉及类似化合物的反应的能量方面提供了见解 (Sunner & Wulff, 1974)。

其他应用

吸附研究:对2-甲基丙烯在气相二氧化硅上的吸附进行了研究,作为研究维里吸附等温系数精度的模型系统,突出了相关化合物的表面化学方面 (Cortés, Puschmann, & Valencia, 1983)。

与单线态氧的烯反应:研究了单线态氧与烯烃的烯反应,包括2,4-二甲基-3-异丙基-2-戊烯,以了解反应机制,这对理解(E)-1,3-二溴-2-甲基丙烯与单线态氧的反应性可能是相关的 (Singleton et al., 2003)。

与脂肪二烯的反应:1,3,3,3-四溴-1-硝基丙-1-烯与2-甲基-和2,3-二甲基丁-1,3-二烯的反应生成各种衍生物,为了解溴代烯烃的反应性提供了见解,类似于(E)-1,3-二溴-2-甲基丙烯 (Anisimova et al., 2020)。

属性

IUPAC Name |

(E)-1,3-dibromo-2-methylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSGHWDLWVHBI-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

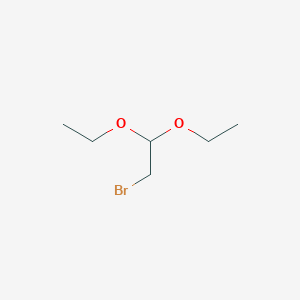

Canonical SMILES |

CC(=CBr)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,3-dibromo-2-methylprop-1-ene | |

CAS RN |

35911-17-2 |

Source

|

| Record name | NSC148246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。